molecular formula C9H7NO3 B15335797 5-Hydroxyindole-6-carboxylic Acid

5-Hydroxyindole-6-carboxylic Acid

Cat. No.: B15335797
M. Wt: 177.16 g/mol
InChI Key: KTCWGDTWFFOXBY-UHFFFAOYSA-N
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Description

5-Hydroxyindole-6-carboxylic Acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindole-6-carboxylic Acid typically involves the hydroxylation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The hydroxylation can be achieved using various oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by hydroxylation. The process requires careful control of reaction conditions to ensure high yield and purity of the product .

Scientific Research Applications

Chemistry: 5-Hydroxyindole-6-carboxylic Acid is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the synthesis of various biologically active compounds .

Biology: In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It has been shown to interact with various receptors and enzymes, influencing cellular functions .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent . Its ability to modulate biological pathways makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Hydroxyindole-6-carboxylic Acid involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions . For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

5-hydroxy-1H-indole-6-carboxylic acid

InChI

InChI=1S/C9H7NO3/c11-8-3-5-1-2-10-7(5)4-6(8)9(12)13/h1-4,10-11H,(H,12,13)

InChI Key

KTCWGDTWFFOXBY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)C(=O)O

Origin of Product

United States

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